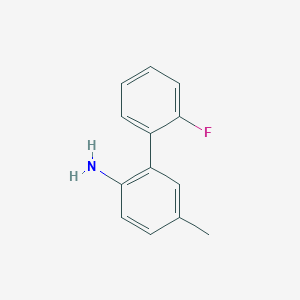

2-(2-Fluorophenyl)-4-methylaniline

Description

Contextualization within Aniline (B41778) and Fluorophenyl Chemical Space

The structure of 2-(2-Fluorophenyl)-4-methylaniline is derived from aniline, one of the most fundamental aromatic amines. Aniline itself is a crucial precursor in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. The subject compound can be considered a disubstituted aniline, where the two hydrogens of the amino group have been replaced by a 2-fluorophenyl ring and a 4-methylphenyl ring.

The incorporation of a fluorophenyl group, specifically with the fluorine atom at the ortho position, significantly influences the molecule's properties. Fluorine is the most electronegative element, and its presence can alter the electron density distribution across the aromatic ring, impact the acidity of the N-H bond (in its precursor or related structures), and introduce a site for potential hydrogen bonding interactions. nih.gov This is a common strategy in medicinal chemistry to enhance metabolic stability or modify binding affinity to biological targets. chemimpex.com The 4-methyl group on the second phenyl ring acts as a weak electron-donating group, further modulating the electronic character of the diarylamine system.

Significance in Contemporary Organic Synthesis Research

Diarylamines are a pivotal structural motif found in numerous pharmaceuticals, functional materials, and natural products. su.se Consequently, the development of efficient methods for their synthesis is a major focus of contemporary organic chemistry. The synthesis of unsymmetrical diarylamines like this compound often relies on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions typically involve the coupling of an aryl halide (e.g., 2-fluoro-bromobenzene) with an aniline (e.g., 4-methylaniline), or vice-versa, in the presence of a palladium or copper catalyst.

Recent research has also explored novel, more atom-efficient strategies for creating complex diarylamines. su.seresearchgate.net These advanced methods aim to overcome the limitations of traditional cross-coupling, such as the need for expensive catalysts and pre-functionalized starting materials. su.se The compound this compound, and others like it, serve as important benchmarks and targets for these new synthetic methodologies. chemrxiv.orgacs.org Furthermore, once synthesized, this diarylamine can act as a key intermediate, allowing for further chemical modifications on either of the aromatic rings or the central nitrogen atom to build more complex molecular architectures.

Relevance in Medicinal Chemistry Research (excluding clinical human trials)

For instance, research into novel inhibitors of human equilibrative nucleoside transporters (ENTs), which are important in chemotherapy and the regulation of adenosine (B11128), has utilized the 2-fluorophenyl moiety as part of a larger molecular design. frontiersin.orgpolyu.edu.hk In these preclinical studies, analogues containing the fluorophenyl group are synthesized and tested in vitro to determine their potency and selectivity for specific transporter subtypes like ENT1 and ENT2. frontiersin.orgpolyu.edu.hkresearchgate.net Structure-activity relationship (SAR) studies on these complex molecules help researchers understand how modifications, such as the position of the fluorine atom, affect biological activity. frontiersin.orgpolyu.edu.hkwesternsydney.edu.au The 2-(2-fluorophenyl) motif is often critical for maintaining the desired inhibitory effects on these biological targets. polyu.edu.hk

Overview of the Current Research Landscape for the Compound and Related Structural Motifs

The current research landscape for this compound and related diarylamines is primarily driven by their utility as building blocks. Academic inquiry is focused on two main fronts:

Synthetic Methodology: Chemists continue to develop more efficient, sustainable, and versatile methods for synthesizing diarylamines. su.sechemrxiv.orgacs.org This includes exploring new catalysts, reaction conditions, and strategies that allow for the construction of highly functionalized and complex diarylamine structures from simpler precursors. su.seresearchgate.net

Medicinal Chemistry: The diarylamine motif, particularly those containing fluorine, remains a highly active area of investigation in drug discovery. nih.govresearchgate.net Researchers are incorporating this scaffold into novel molecular designs targeting a wide range of diseases. Preclinical studies investigate the structure-activity relationships of these new compounds, using techniques like in vitro assays and computational docking to predict and confirm their interaction with biological targets such as protein kinases, transporters, and receptors. researchgate.netresearchgate.netnih.gov The goal is to identify lead compounds with high potency and selectivity for further development.

Research Objectives and Scope of Academic Inquiry

The primary research objectives centered around this compound and its structural class are:

Synthesis Optimization: To develop novel and efficient synthetic routes to unsymmetrical diarylamines, reducing costs, minimizing waste, and increasing the accessibility of these valuable compounds.

Library Development: To use this compound as a starting point for creating libraries of related molecules for screening in drug discovery programs.

Structure-Activity Relationship (SAR) Elucidation: To systematically modify the structure of larger molecules containing the 2-(2-fluorophenyl)aniline core and study how these changes affect biological activity. frontiersin.orgnih.gov This fundamental research provides crucial insights for designing more effective and selective therapeutic agents.

Exploration of New Applications: To investigate the potential use of these compounds and their derivatives in fields beyond medicine, such as in the development of new organic electronic materials, where diarylamines can serve as hole-transporting materials. acs.org

The scope of academic inquiry is largely confined to the laboratory setting, focusing on organic synthesis, preclinical biological evaluation, and material property characterization.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₂FN |

| Molecular Weight | 201.24 g/mol |

| Appearance | Not widely documented, likely a solid or oil |

| CAS Number | 39336-17-7 |

Related Compound Properties Data from related or precursor molecules.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |

| 2-Fluoro-4-methylaniline sigmaaldrich.comsynquestlabs.com | C₇H₈FN | 125.14 | 70-71 (at 7 mmHg) | 1.533 |

| 4-Fluoroaniline nih.gov | C₆H₆FN | 111.12 | 187.4 | 1.54 |

| 4-Fluoro-2-methylaniline sigmaaldrich.com | C₇H₈FN | 125.14 | 90-92 (at 16 mmHg) | 1.537 |

Structure

3D Structure

Properties

Molecular Formula |

C13H12FN |

|---|---|

Molecular Weight |

201.24 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-4-methylaniline |

InChI |

InChI=1S/C13H12FN/c1-9-6-7-13(15)11(8-9)10-4-2-3-5-12(10)14/h2-8H,15H2,1H3 |

InChI Key |

OHOJTBGREFVWOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of the 2-(2-Fluorophenyl)-4-methylaniline Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic pathways.

Identification of Key Disconnection Points and Precursor Molecules

The core structure of this compound features two key bonds that can be strategically disconnected in a retrosynthetic sense: the C-C bond between the two phenyl rings and the C-N bond of the aniline (B41778) moiety.

C-C Bond Disconnection (Suzuki-Miyaura Approach): Disconnecting the bond between the fluorophenyl and methylaniline rings suggests a cross-coupling reaction. This leads to two primary sets of precursors:

Set A: 2-bromo-4-methylaniline (B145976) and (2-fluorophenyl)boronic acid.

Set B: 2-fluoro-1-iodobenzene (or another halogenated fluorobenzene) and a boronic acid or ester derivative of 4-methylaniline.

C-N Bond Disconnection (Buchwald-Hartwig Amination Approach): Disconnecting the C-N bond points towards an amination reaction. This retrosynthetic step identifies the following precursors:

A 2-(2-fluorophenyl)-halobenzene and 4-methylamine (less common for forming primary anilines directly) or, more practically, by introducing the amino group at a different stage. A more feasible approach involves coupling a suitably substituted biphenyl (B1667301) halide with an ammonia (B1221849) equivalent or a protected amine.

Reductive Amination Disconnection: While less direct for this specific biaryl structure, a reductive amination approach could be envisioned by disconnecting the C-N bond of a precursor ketone. This would involve the reaction of a 2-(2-fluorobenzoyl)-4-methyl-cyclohexanone with an amine source, followed by aromatization, which is a more complex and less common strategy for this target.

The choice of disconnection and corresponding precursors is often guided by the commercial availability and reactivity of the starting materials.

Application of Computational Tools for Synthetic Pathway Design and Optimization

Modern synthetic chemistry increasingly relies on computational tools to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. nih.govrug.nlscispace.comresearchgate.net For a target like this compound, these tools can be applied in several ways:

Reaction Prediction: Software can predict the feasibility and potential side reactions of various cross-coupling and amination reactions based on databases of known transformations. researchgate.net

Catalyst and Ligand Selection: Computational models can help in selecting the most effective palladium catalyst and ligand system for Suzuki-Miyaura or Buchwald-Hartwig reactions by predicting their electronic and steric properties.

Established and Emerging Synthetic Routes to the Aniline Scaffold

Several synthetic methodologies have been successfully employed to construct the this compound scaffold.

Multi-Step Synthesis from Accessible Starting Materials

A common approach involves a multi-step sequence starting from readily available chemicals like substituted anilines and fluorinated benzaldehydes. An example of such a sequence could involve:

Protection of the aniline: The amino group of 2-bromo-4-methylaniline is often protected to prevent side reactions in subsequent steps.

Cross-coupling: The protected aniline then undergoes a Suzuki-Miyaura coupling with (2-fluorophenyl)boronic acid.

Deprotection: The protecting group is removed to yield the final product.

Reductive Amination Strategies for Amine Formation

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of amines. wikipedia.orgrsc.org This reaction involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org While not the most direct route to this compound itself, it can be used to synthesize precursors or related structures. For instance, a ketone precursor could be reacted with an amine in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. rsc.orgorganic-chemistry.org The reaction is often performed as a one-pot procedure. wikipedia.org

Different reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. organic-chemistry.org Catalytic systems, such as those based on ruthenium, have also been shown to be effective for the reductive amination of aldehydes with anilines. organic-chemistry.org

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds between aryl groups. nih.govyoutube.com In the context of synthesizing this compound, it typically involves the coupling of an aryl halide (e.g., 2-bromo-4-methylaniline) with an organoboron compound (e.g., (2-fluorophenyl)boronic acid). nih.govresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The choice of palladium catalyst and ligand is critical for achieving high yields. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds and is instrumental in the synthesis of aryl amines. wikipedia.orgrug.nl It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgrug.nl For the synthesis of this compound, this could involve the amination of a 2-(2-fluorophenyl)-halobenzene with 4-methylaniline. The development of various generations of catalyst systems has greatly expanded the scope and utility of this reaction. wikipedia.org

Below is a table summarizing these key cross-coupling reactions:

| Reaction Name | Bond Formed | Key Reactants | Catalyst System |

| Suzuki-Miyaura Coupling | Carbon-Carbon | Aryl Halide/Triflate + Organoboron Compound | Palladium Catalyst + Ligand |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Aryl Halide/Triflate + Amine | Palladium Catalyst + Ligand |

Cyclization and Rearrangement Reactions in Analogous Systems

While direct synthesis of this compound is dominated by cross-coupling reactions, the principles of cyclization and rearrangement are crucial in the synthesis of related heterocyclic and polycyclic aromatic systems. These reactions often involve the strategic formation of new rings from precursors that may be structurally similar to the intermediates in biphenyl amine synthesis.

Electrophilic cyclization is a prominent strategy for synthesizing substituted quinolines, which are structurally related to biphenyl systems. The 6-endo-dig cyclization of N-(2-alkynyl)anilines can be initiated by various electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂). nih.gov This method allows for the creation of 3-halogen-substituted quinolines under mild conditions. nih.gov For instance, reacting N-(2-alkynyl)anilines with iodine can yield 3-iodoquinolines, and the reaction proceeds effectively even with alkyl groups at the alkyne terminus. nih.gov Similarly, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate derivatives undergo a 6-endo-dig electrophilic intramolecular cyclization with iodine to form pyrrolooxazinone skeletons. beilstein-journals.org The proposed mechanism involves the activation of the triple bond by the electrophile, followed by an intramolecular nucleophilic attack from a nearby atom, such as an ester oxygen. beilstein-journals.org

Nucleophilic cyclization reactions also provide pathways to analogous heterocyclic structures. The interaction of N-substituted β-alanines, formed from fluorophenylamines, can lead to dihydropyrimidinone and pyrrolidinone derivatives through acid-mediated cyclization. researchgate.net In another example, N-alkyne substituted pyrrole (B145914) carboxylates react with hydrazine (B178648) monohydrate to yield pyrrolopyrazinone and pyrrolotriazinone frameworks. beilstein-journals.org

These cyclization strategies, summarized in the table below, highlight versatile methods for building complex molecular architectures from aniline-based precursors.

| Reaction Type | Substrate Example | Reagent/Catalyst | Product Type | Key Feature |

|---|---|---|---|---|

| Electrophilic Cyclization (6-endo-dig) | N-(2-Alkynyl)anilines | I₂, ICl, Br₂ | 3-Haloquinolines | Forms halogenated quinolines under mild conditions. nih.gov |

| Electrophilic Cyclization (6-endo-dig) | N-Alkyne-substituted Pyrrole Carboxylates | Iodine | Pyrrolooxazinones | Activation of a C-C triple bond for ring closure. beilstein-journals.org |

| Nucleophilic Cyclization | N-Fluorophenyl-β-alanines | Acid | Dihydropyrimidinones, Pyrrolidinones | Forms various heterocyclic ketones from amino acid derivatives. researchgate.net |

| Nucleophilic Cyclization | N-Alkyne-substituted Pyrrole Carboxylates | Hydrazine Monohydrate | Pyrrolopyrazinones | Utilizes a binucleophile to form fused ring systems. beilstein-journals.org |

Green Chemistry and Sustainable Synthetic Practices

The principles of green chemistry, aimed at designing chemical processes that minimize the use and generation of hazardous substances, are increasingly influential in pharmaceutical and fine chemical synthesis. mdpi.comejcmpr.com For a molecule like this compound, this involves employing energy-efficient techniques, safer catalytic systems, and environmentally benign solvents.

Microwave-Assisted Synthesis in Related Transformations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govyoutube.com The fundamental advantage of microwave heating is its rapid and homogeneous "in-core" heating of polar substances, which can dramatically reduce reaction times from hours to minutes. nih.govyoutube.com

In transformations analogous to the synthesis of substituted anilines and biphenyls, microwave irradiation has shown significant benefits. For example, the synthesis of anilines and phenols from activated aryl halides can be achieved in high yields without organic solvents or metal catalysts using microwave heating. nih.gov Similarly, the synthesis of poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), a complex triarylamine polymer, saw reaction times decrease from over 24 hours with conventional heating to just 30 minutes under microwave conditions. researchgate.net This rapid heating is particularly effective for polar molecules and in reactions using polar solvents like water. youtube.com

| Transformation | Conventional Method | Microwave-Assisted Method | Advantage of Microwave |

|---|---|---|---|

| Amide to Carboxylic Acid Conversion | 1 hour reflux, 90% conversion | 7 minutes, >99% conversion | Drastically reduced reaction time, higher conversion. youtube.com |

| PTAA Polymer Synthesis | ≥ 24 hours | 30 minutes | Significant reduction in synthesis time. researchgate.net |

| Synthesis of Anilines from Aryl Halides | Long reaction times (often >12 hours), requires organic solvents. nih.gov | 5-20 minutes, can be performed in water. nih.gov | Faster, eliminates need for organic solvents. nih.gov |

| Aryl Azo Biphenyl Carboxamide Synthesis | Mixture of products | High chemoselectivity for a single product | Improved selectivity and yield. nih.gov |

Catalytic Systems for Enhanced Efficiency and Selectivity (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing biaryl compounds like this compound. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly prevalent for forming the crucial aryl-aryl bond. wikipedia.orgrsc.org The efficiency and selectivity of these reactions are highly dependent on the catalytic system, which includes the palladium source, ligands, and a base. mit.edu

The choice of ligand is critical. Phosphine ligands, especially bulky and electron-rich ones, stabilize the active Pd(0) catalyst and facilitate key steps in the catalytic cycle like oxidative addition and reductive elimination. wikipedia.orgmit.edu N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often providing greater stability and activity than traditional phosphines. wikipedia.orgnih.gov For the synthesis of fluorinated anilines, catalyst systems that operate under milder conditions are necessary to prevent product degradation. For example, using a weaker base like potassium phenoxide (KOPh) with a specific palladium-BippyPhos catalyst allows for the coupling of fluoroalkylamines with aryl halides in high yield and with low catalyst loadings. nih.gov

In some cases, direct C-H arylation of unprotected anilines can be achieved, avoiding the need for protection-deprotection steps. This requires a specialized ligand, such as [2,2′-bipyridin]-6(1H)-one, which cooperates in the C-H activation step and promotes the desired C-C bond formation over the competing C-N coupling (Buchwald-Hartwig amination). acs.orguva.es

| Reaction Type | Palladium Catalyst | Ligand | Base | Key Application/Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | DPEphos | Not specified | Highly active for coupling anilines with aryl bromides, tolerates steric hindrance. mit.edu |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | dppf (part of complex) | Na₂CO₃ or K₂CO₃ | Commonly used system for Suzuki reactions. researchgate.net |

| C-N Coupling | [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | High yields for fluorinated anilines under mild basic conditions. nih.gov |

| Direct C-H Arylation | [Pd(bipy-6-OH)Br(C₆F₅)] | [2,2'-bipyridin]-6(1H)-one | Not specified | Selective ortho-arylation of unprotected anilines. acs.orguva.es |

| Amination of Aryl Sulfides | Not specified | N-Heterocyclic Carbene (NHC) | KHMDS | Effective for forming diarylamines from challenging substrates. nih.gov |

Solvent-Free or Alternative Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. researchgate.net This has led to the development of solvent-free reaction conditions and the use of environmentally benign alternative solvents.

Solvent-free synthesis, often facilitated by mechanochemistry (ball milling), offers a rapid and efficient alternative to traditional solution-phase reactions. For example, the synthesis of biphenyltetracarboxydiimides has been achieved in excellent yields (95-99%) within 15 minutes using a ball mill, compared to a six-hour reflux in a solvent. mdpi.com One-pot protocols under solvent-free conditions can also be used for reductive amination to produce secondary amines. rsc.org

| Methodology | Example Reaction | Conditions/Solvent | Advantage |

|---|---|---|---|

| Solvent-Free Mechanochemistry | Synthesis of Biphenyltetracarboxydiimides | Ball milling | Rapid reaction (15 min vs 6 hours), excellent yield, no solvent waste. mdpi.com |

| Solvent-Free Reductive Amination | Synthesis of Secondary Amines | Neat, room temperature | Sustainable, catalyst- and solvent-free, scalable. rsc.org |

| Alternative Green Solvents | Suzuki-Miyaura Coupling | Water, MTBE, CPME, DEC, p-cymene | Reduces use of hazardous solvents like DMF or toluene. wikipedia.orgacs.org |

| Aqueous Media | Suzuki-Miyaura Coupling | Water | Economical, safe, and compatible with water-soluble reagents. wikipedia.org |

Isolation and Purification Techniques for Intermediates and Final Products

Chromatography on silica (B1680970) gel is a common technique, but the acidic nature of silica can lead to strong interactions with basic amines, resulting in poor separation and tailing peaks. This often necessitates modifying the mobile phase with a competing amine, such as triethylamine. biotage.com A more effective chromatographic approach is to use amine-functionalized silica, which masks the acidic silanol (B1196071) groups and allows for efficient separation using simpler, non-basic solvent systems like hexane/ethyl acetate. biotage.com

Non-chromatographic methods offer greener and more scalable alternatives. One classical approach involves the formation of an ammonium (B1175870) salt by adding an acid to the crude mixture. beilstein-journals.org This can be refined using trichloroacetic acid (TCA), which triggers the precipitation of the amine salt, allowing impurities to be washed away. The purified amine is then liberated by gentle heating, which causes the TCA to decompose into volatile byproducts (chloroform and CO₂), simplifying the workup and reducing waste. beilstein-journals.org Another strategy leverages the different pKa values of primary, secondary, and tertiary amines for selective separation using buffer solutions of varying pH. researchgate.net This buffer-assisted separation can be highly effective for isolating a target amine from a mixture. researchgate.net

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Chromatography on Amine-Functionalized Silica | Reduces interaction between basic amine and stationary phase. | Eliminates need for amine additives in the mobile phase, provides better separation. biotage.com | Higher cost of functionalized media compared to standard silica. |

| Salt Precipitation with Trichloroacetic Acid (TCA) | Amine precipitates as a salt; acid is removed by thermal decomposition. | Fewer steps, reduced waste, avoids liquid-liquid extraction. beilstein-journals.org | Requires thermal step to liberate the free amine. |

| Buffer-Assisted Separation | Utilizes differences in amine pKa for selective extraction at different pH values. | Avoids chromatography, scalable, good for separating mixtures of amines. researchgate.net | Requires knowledge of amine pKa values and careful pH control. |

| Standard Column Chromatography | Separation based on polarity. | Widely applicable. | Often requires amine additives for basic compounds, generates solvent waste. biotage.com |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR spectroscopy offers critical insights into the number, type, and connectivity of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of 2-(2-Fluorophenyl)-4-methylaniline, distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons are observed. The aromatic region of the spectrum is complex due to the presence of two substituted benzene (B151609) rings, resulting in overlapping multiplets. The protons on the 4-methylaniline ring and the 2-fluorophenyl ring exhibit characteristic chemical shifts and coupling patterns. The methyl group typically appears as a sharp singlet, while the amine protons can present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.42 - 6.75 | Multiplet | - |

| NH₂ | 3.91 | Broad Singlet | - |

| CH₃ | 2.25 | Singlet | - |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The spectrum will show signals for the aromatic carbons, the methyl carbon, and the carbons directly bonded to the nitrogen and fluorine atoms. The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern (a doublet) due to carbon-fluorine coupling (¹JC-F). The chemical shifts of the aromatic carbons are influenced by the substituents on each ring.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-F | 155.3 (doublet, ¹JC-F ≈ 245 Hz) |

| Aromatic C-N | 147.1 |

| Aromatic C-CH₃ | 130.2 |

| Aromatic CH | 129.3 - 115.1 |

| Aromatic C (quaternary) | 124.5, 121.8 |

| CH₃ | 20.5 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound is indicative of its electronic environment. wikipedia.org The position of the signal in the ¹⁹F NMR spectrum, typically referenced against a standard like CFCl₃, confirms the presence of the fluorine atom on the phenyl ring. colorado.edu Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JF-H) can provide additional structural information. huji.ac.il

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the two aromatic rings, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It is particularly useful for tracing the connectivity of protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of the carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JC-H and ³JC-H). This is crucial for establishing the connectivity between the two aromatic rings, for instance, by observing a correlation between the protons on one ring and the quaternary carbon of the other ring to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. NOESY can help to determine the preferred conformation of the molecule by showing correlations between protons on the two different aromatic rings that are near each other in space.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This exact mass can be used to determine the elemental composition of this compound with a high degree of confidence. The experimentally determined exact mass is compared to the calculated mass for the molecular formula C₁₃H₁₂FN, confirming the identity of the compound. For instance, a study reported the high-resolution mass spectrometry data for a related compound, confirming its molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Elucidating Fragmentation Pathways and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming molecular structure by analyzing the fragmentation patterns of a selected precursor ion. For this compound (molecular weight: 201.25 g/mol ), the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID).

While specific experimental MS/MS data for this exact compound are not widely published, the fragmentation pathway can be predicted based on the known behavior of related aromatic amines and biphenyl (B1667301) structures. researchgate.netnih.gov The primary fragmentation events would likely involve cleavages at the weakest bonds and rearrangements to form stable ions.

Predicted Fragmentation Pathways:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary anilines involves the elimination of ammonia (a neutral loss of 17 Da) from the protonated molecule, leading to a biphenyl cation.

Loss of Methyl Radical (•CH₃): Cleavage of the methyl group from the tolyl ring would result in a fragment ion with a mass loss of 15 Da.

Ring Rupture: High-energy collisions can induce cleavage of the aromatic rings themselves, although this typically produces less abundant fragment ions. mdpi.com

Cleavage of the C-N bond: Scission of the bond connecting the amine group to the phenyl ring can occur.

Loss of HF: Elimination of hydrogen fluoride (B91410) (a neutral loss of 20 Da) is a possible pathway, driven by the presence of the fluorine substituent.

The resulting product ion spectrum provides a structural fingerprint. By comparing the observed fragments with these predicted pathways, the identity and connectivity of the atoms in this compound can be unequivocally confirmed. core.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule. libretexts.org Both IR and Raman spectroscopy provide complementary information for a complete vibrational analysis.

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. msu.edu The expected characteristic absorption bands for this molecule are detailed in the table below.

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300 - 3500 | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂) group. vscht.cz |

| Aromatic C-H Stretch | 3000 - 3100 | Absorption just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring. vscht.cz |

| Aliphatic C-H Stretch | 2850 - 2960 | Associated with the methyl (-CH₃) group attached to the phenyl ring. |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Multiple sharp bands indicate the stretching vibrations within the two phenyl rings. vscht.cz |

| N-H Bend (Amine) | 1550 - 1650 | The scissoring vibration of the primary amine group. |

| C-N Stretch (Aryl-Amine) | 1250 - 1360 | Stretching of the bond between the nitrogen atom and the phenyl ring. |

| C-F Stretch | 1100 - 1250 | A strong absorption band resulting from the stretching of the carbon-fluorine bond. |

Raman spectroscopy complements FT-IR by detecting vibrational modes that result in a change in polarizability. spectroscopyonline.com It is particularly sensitive to non-polar and symmetric bonds. For this compound, Raman spectroscopy would be effective for observing:

Aromatic Ring Breathing Modes: Symmetric vibrations of the phenyl rings, which are often weak in the IR spectrum, typically produce strong, sharp signals in the Raman spectrum.

C-C Backbone Stretching: The stretching of the carbon-carbon bond linking the two phenyl rings is expected to be a strong Raman scatterer.

Symmetric CH₃ Deformations: Symmetric bending modes of the methyl group are also readily observed.

Comparing the FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework, aiding in a definitive structural assignment. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption pattern is dictated by the electronic structure of the molecule, particularly the presence of chromophores and conjugated systems.

The structure of this compound contains two phenyl rings and an amino group, which constitute a significant chromophore. The key electronic transitions expected are:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from pi (π) bonding orbitals to pi-antibonding (π*) orbitals within the aromatic rings. The conjugation between the two rings can lead to a red shift (shift to longer wavelength) of the absorption maximum (λmax) compared to single-ring aromatic compounds. truman.edu

n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the lone pair on the nitrogen atom of the amine group) to a π* antibonding orbital of the aromatic ring. These transitions are typically of lower intensity than π → π* transitions. truman.eduresearchgate.net

The substituents (-F, -CH₃, -NH₂) on the aromatic rings act as auxochromes, modifying the absorption characteristics of the chromophore. The electron-donating nature of the amino and methyl groups, along with the electron-withdrawing fluorine, will influence the energy of the molecular orbitals and thus the precise λmax values.

| Type of Transition | Orbitals Involved | Expected Wavelength Region |

| π → π | π (aromatic) → π (aromatic) | ~200-280 nm |

| n → π | n (nitrogen lone pair) → π (aromatic) | >280 nm |

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.

By diffracting X-rays off a single crystal of this compound, a complete map of electron density can be generated, revealing the exact position of each atom. While specific crystallographic data for this compound has not been identified in the surveyed literature, an analysis would yield critical structural parameters:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Torsion (Dihedral) Angle: The angle between the two phenyl rings is a crucial parameter, defining the molecule's conformation in the solid state. This angle results from a balance between the steric hindrance of the ortho-substituents and the electronic effects favoring planarity for conjugation.

Intermolecular Interactions: The analysis would reveal how molecules pack together in the crystal lattice. This includes identifying hydrogen bonds (e.g., involving the -NH₂ group as a donor), π-π stacking interactions between aromatic rings, and potential C-H···F interactions. researchgate.net

Unit Cell and Space Group: Defines the symmetry and repeating unit of the crystal structure.

This comprehensive structural data is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.

Analysis of Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the experimental determination of its crystal structure. However, based on the functional groups present in the molecule—an amino group (-NH₂), a fluoro group (-F), and two aromatic rings—several types of intermolecular interactions would be anticipated to play a role in its solid-state assembly.

Hydrogen Bonding: The amino group is a classic hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. It would be expected that N-H···N or N-H···F hydrogen bonds would be significant in the crystal packing, potentially forming chains or more complex networks of molecules.

Without experimental data, a quantitative description of these interactions, including hydrogen bond distances and angles, and π-π stacking parameters, remains speculative.

Conformational Analysis and Torsional Angles in the Crystalline Phase

In the absence of a determined crystal structure, the precise torsional angle in the solid state is unknown. Computational modeling could provide an estimate of the gas-phase or in-solution conformation, but the conformation in the crystalline phase is also influenced by the intermolecular interactions discussed above. The final adopted conformation in the crystal is a balance between the intramolecular forces that favor a particular geometry and the intermolecular forces that maximize packing efficiency and stabilize the crystal lattice.

A summary of the expected key structural parameters that would be determined from a crystal structure analysis is presented in the table below.

| Parameter | Description | Anticipated Significance |

| Torsional Angle (Phenyl-Phenyl) | The dihedral angle between the planes of the two aromatic rings. | Determines the overall molecular shape and is influenced by steric and electronic effects. |

| Hydrogen Bond Geometry | Distances and angles of N-H···N and N-H···F interactions. | Key to understanding the primary supramolecular synthons and the overall packing motif. |

| π-π Stacking Parameters | Centroid-to-centroid distance and slip angles between stacked phenyl rings. | Indicates the strength and nature of the π-π interactions contributing to crystal stability. |

Further research involving the synthesis of high-quality single crystals of this compound and their analysis by X-ray crystallography is required to provide the definitive data for a complete and accurate discussion of its solid-state structure.

Reactivity, Reaction Mechanisms, and Chemical Transformations

Reactivity Profile of the Aniline (B41778) Moiety

The aniline portion of the molecule, containing a potent electron-donating amino group and a moderately activating methyl group, is primed for a range of chemical transformations.

The aniline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the amino (-NH-) and methyl (-CH₃) groups. Both are ortho-, para-directing activators. byjus.comlibretexts.org The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. libretexts.orglumenlearning.com

In 2-(2-Fluorophenyl)-4-methylaniline, the directing effects of the substituents must be considered in concert. The amino group is a significantly stronger activating group than the methyl group. Electrophilic attack will be directed primarily to the positions ortho and para to the amine. The available positions on the methylaniline ring are C3, C5, and C6.

Position 6: Ortho to the amine and para to the methyl group. This position is sterically hindered by the bulky 2-fluorophenyl substituent at position 2, making substitution here unlikely.

Position 5: Ortho to the methyl group and meta to the amine.

Position 3: Ortho to the amine and meta to the methyl group.

Given the superior activating and directing power of the amino group, electrophilic substitution is predicted to occur preferentially at the C3 position. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. libretexts.org

| Reaction Type | Typical Reagents | Predicted Major Product |

| Bromination | Br₂ in Acetic Acid or CCl₄ | 3-Bromo-2-(2-fluorophenyl)-4-methylaniline |

| Nitration | HNO₃/H₂SO₄ | 2-(2-Fluorophenyl)-3-nitro-4-methylaniline |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-3-sulfonic acid |

The secondary amine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl halides and acylating agents.

N-Alkylation involves the reaction of the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a tertiary amine. The reaction proceeds via a nucleophilic substitution mechanism. The existence of related N-alkylated compounds like 2-fluoro-N-(2-fluorobenzyl)-4-methylaniline confirms this reactivity pathway. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction forms an amide. The formation of related N-acylated structures, for instance, N-(2-fluorophenyl)-2-{[(4-methylphenyl)methyl]amino}acetamide, demonstrates the feasibility of this transformation. chemicalbook.com

| Transformation | Reagent Example | Product Type |

| N-Alkylation | Benzyl bromide (C₆H₅CH₂Br) | Tertiary Amine |

| N-Acylation | Acetyl chloride (CH₃COCl) | Amide |

The diarylamine structure is susceptible to oxidation. acs.org Oxidation can proceed through a one-electron transfer to form a relatively stable aminyl radical, which can be further oxidized to a nitroxide radical, particularly with oxidants like meta-chloroperoxybenzoic acid (m-CPBA). acs.org Diarylamines are known to function as radical-trapping antioxidants, a property that underscores their ease of oxidation. nih.gov Common oxidants like hydrogen peroxide can also be used to oxidize amines. youtube.com

Conversely, the amine functionality itself is in a reduced state and does not undergo further reduction. Reduction pathways would become relevant only if reducible groups, such as a nitro group, were introduced onto the aromatic rings through a reaction like nitration.

Reactivity Profile of the Fluorophenyl Moiety

The fluorophenyl ring exhibits a different reactivity profile, dominated by the influence of the fluorine atom and its connection to the aniline nitrogen.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. wikipedia.org The reaction typically requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.org

The fluorophenyl ring in this compound is not activated in the classical sense; the aniline substituent is electron-donating. Therefore, traditional SNAr reactions are challenging. However, modern synthetic methods, such as organic photoredox catalysis, have enabled the SNAr of unactivated fluoroarenes. nih.govnih.gov This approach involves the formation of a fluoroarene radical cation, which is significantly more electrophilic and susceptible to attack by nucleophiles like amines, azoles, and carboxylic acids under mild, visible-light-mediated conditions. nih.govnih.gov Fluorine is an excellent leaving group in many SNAr reactions. masterorganicchemistry.com

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at a nearby ortho position. organic-chemistry.orgbaranlab.org

In this compound, two potential DMGs exist:

The Amine Group (-NH-): After deprotonation of the N-H proton with one equivalent of an alkyl-lithium base, the resulting lithium amide is a powerful DMG. It can direct a second deprotonation at the positions ortho to the nitrogen: the C6 position of the aniline ring or the C6' position of the fluorophenyl ring.

The Fluorine Atom (-F): Fluorine is a moderate DMG that can direct lithiation to its ortho position (C3'). organic-chemistry.org

This dual-directing capability can lead to a mixture of lithiated species, with the final regioselectivity influenced by reaction conditions. The resulting aryllithium intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to install a new functional group. wikipedia.org

| Directing Group | Potential Lithiation Site | Example Electrophile (E+) | Potential Product |

| Lithium Amide (-N(Li)-) | C6 (Aniline Ring) | Trimethylsilyl chloride (TMSCl) | 6-Trimethylsilyl-2-(2-fluorophenyl)-4-methylaniline |

| Lithium Amide (-N(Li)-) | C6' (Fluorophenyl Ring) | Carbon dioxide (CO₂) | 2-(2-(4-Methylanilino)phenyl)benzoic acid |

| Fluorine (-F) | C3' (Fluorophenyl Ring) | Dimethylformamide (DMF) | 2-(2-(4-Methylanilino)-6-fluorophenyl)carbaldehyde |

This table illustrates potential reactions based on the principles of Directed ortho-Metalation.

Reactivity at the Methyl Substituent (e.g., benzylic functionalization)

The methyl group attached to the aniline ring of this compound is a key site for chemical modification through benzylic functionalization. The reactivity of this position is influenced by the electronic properties of the aromatic ring to which it is attached. The presence of the electron-donating amine group and the electron-withdrawing fluorophenyl group modulates the reactivity of the methyl group.

While specific studies on the benzylic functionalization of this compound are not extensively documented, its reactivity can be inferred from the well-established principles of organic chemistry. The methyl group can undergo a variety of transformations, including oxidation, halogenation, and radical substitution, to introduce new functional groups.

Table 1: Potential Benzylic Functionalization Reactions of this compound

| Reaction Type | Reagents | Potential Product(s) |

| Oxidation | KMnO₄, K₂Cr₂O₇/H₂SO₄ | 2-(2-Fluorophenyl)-4-carboxyaniline |

| MnO₂ | 2-(2-Fluorophenyl)-4-formylaniline | |

| Halogenation | N-Bromosuccinimide (NBS), light | 2-(2-Fluorophenyl)-4-(bromomethyl)aniline |

| SO₂Cl₂, radical initiator | 2-(2-Fluorophenyl)-4-(chloromethyl)aniline |

It is important to note that the reaction conditions for these transformations would need to be carefully optimized to avoid side reactions, such as oxidation of the amine group or reactions on the aromatic rings.

Elucidation of Reaction Mechanisms for Key Transformations (e.g., rearrangement pathways)

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and designing synthetic routes to its derivatives. While detailed mechanistic studies specifically for this compound are limited, the mechanisms of key transformations can be postulated based on analogous systems.

For instance, electrophilic aromatic substitution reactions on the aniline ring are expected to be directed by the interplay of the activating amino group and the deactivating, yet ortho-, para-directing methyl group, as well as the bulky fluorophenyl substituent. The fluorine atom on the second aromatic ring is a deactivating group due to its strong inductive effect, which withdraws electron density from the ring.

Rearrangement pathways, such as the Hofmann-Martius rearrangement of N-alkylated or N-acylated derivatives, could potentially occur under acidic conditions, leading to the migration of a substituent from the nitrogen atom to the aromatic ring. The regioselectivity of such rearrangements would be influenced by the steric and electronic factors of the substituents present.

Derivatization and Functionalization Strategies for Analogues

The development of analogues of this compound is of interest for various applications, including medicinal chemistry and materials science. Derivatization strategies can target the amine nitrogen, the aromatic rings, or the methyl group to generate a diverse range of compounds.

Modifications at the Amine Nitrogen and its Impact on Reactivity

The primary amine group of this compound is a versatile handle for derivatization. Acylation, alkylation, and sulfonylation are common transformations that can be employed to modify the properties of the molecule.

Table 2: Derivatization Reactions at the Amine Nitrogen

| Reaction Type | Reagents | Product Class | Impact on Reactivity |

| Acylation | Acyl chlorides, anhydrides | Amides | Decreases the basicity and nucleophilicity of the nitrogen; the amide group is ortho-, para-directing for further electrophilic substitution. |

| Alkylation | Alkyl halides, reductive amination | Secondary or tertiary amines | Increases the basicity of the nitrogen; can introduce new functional groups. |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Renders the nitrogen non-basic; the sulfonamide group is a good protecting group. |

These modifications not only alter the chemical properties of the amine but also influence the reactivity of the entire molecule by modulating the electronic nature of the aniline ring.

Introduction of Diverse Substituents on Both Aromatic Rings and Side Chains

The introduction of new substituents on the aromatic rings of this compound allows for the fine-tuning of its steric and electronic properties. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be used to introduce a variety of functional groups.

The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. On the methylaniline ring, the activating amino and methyl groups will direct incoming electrophiles to the positions ortho and para to them. However, the bulky fluorophenyl group may sterically hinder substitution at certain positions. On the fluorophenyl ring, the fluorine atom is an ortho-, para-director, although it deactivates the ring towards electrophilic substitution.

Furthermore, the synthesis of analogues with different substitution patterns can be achieved through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, by using appropriately substituted starting materials.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-(2-Fluorophenyl)-4-methylaniline. These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's electronic structure and energy.

Density Functional Theory (DFT) and Ab Initio Calculations for Geometry Optimization and Electronic Structure

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process is typically performed using Density Functional Theory (DFT), with the B3LYP functional being a widely used choice due to its balance of accuracy and computational cost. researchgate.netdergipark.org.tr Ab initio methods like Hartree-Fock (HF) can also be employed, often as a baseline for more advanced calculations.

For these calculations, a basis set, which is a set of mathematical functions used to build molecular orbitals, must be chosen. Common basis sets include Pople-style sets like 6-31G(d,p) or 6-311++G(d,p), which provide flexibility for describing the electron distribution. tci-thaijo.orgcolab.ws The optimization process systematically alters the molecule's geometry to find the lowest energy conformation. For this compound, key geometric parameters include the bond lengths, bond angles, and the dihedral angle between the two aromatic rings. The planarity of the amino group with respect to the methyl-substituted phenyl ring is also a significant structural feature influenced by electronic effects.

Upon achieving the optimized geometry, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge throughout the molecule. Such calculations are essential for understanding the molecule's polarity and intermolecular interactions. nih.gov

Prediction of Vibrational Frequencies for Spectroscopic Correlation (IR, Raman)

Once the optimized geometry is obtained, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. DFT methods are highly effective for predicting vibrational spectra. nih.govmdpi.com

The calculation provides a set of frequencies and their corresponding intensities (for IR) and scattering activities (for Raman). However, theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. To improve accuracy, the calculated frequencies are typically multiplied by a scaling factor, which depends on the level of theory and basis set used. nih.gov The assignments of vibrational modes are performed with the aid of Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to a specific normal mode. mdpi.com

For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-F stretching, C-N stretching, aromatic C-H stretching, and various ring deformation modes. Comparing the predicted, scaled frequencies with an experimental spectrum allows for a detailed and confident assignment of the observed spectral bands.

Illustrative Data: Predicted Vibrational Frequencies

The following table presents illustrative, unscaled vibrational frequencies for key functional groups of this compound, as would be predicted using DFT (B3LYP/6-311G(d,p)).

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| N-H Asymmetric Stretch | 3510 | ~3450-3500 |

| N-H Symmetric Stretch | 3420 | ~3350-3400 |

| Aromatic C-H Stretch | 3100-3050 | ~3100-3000 |

| C-N Stretch | 1325 | ~1340-1250 |

| C-F Stretch | 1280 | ~1270-1210 |

| N-H Scissoring | 1630 | ~1640-1560 |

Note: This table is for illustrative purposes only and is based on typical results for analogous compounds. It does not represent experimentally verified data for this compound.

Computational NMR Chemical Shift Predictions for Structural Validation

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and validation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, typically within the DFT framework. acs.orgyoutube.com

The optimized molecular structure is used to calculate the absolute shielding values for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). To convert these shielding values into chemical shifts (δ) that are comparable to experimental data, the calculated shielding of a reference compound, usually Tetramethylsilane (TMS), is subtracted from the shielding of the target molecule's nuclei. youtube.com

For this compound, this would provide predicted chemical shifts for each unique proton, carbon, and the fluorine atom. The accuracy of these predictions is often high enough to distinguish between different isomers or to assign specific signals in a complex experimental spectrum. wisc.eduacs.org

Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts

This table shows representative ¹H and ¹³C chemical shifts for this compound, as would be predicted by the GIAO-DFT method.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| -NH₂ | ~3.7 |

| -CH₃ | ~2.2 |

| Aromatic Protons | ~6.7 - 7.4 |

| ¹³C NMR | |

| C-NH₂ | ~145 |

| C-CH₃ | ~130 |

| Aromatic Carbons | ~115 - 140 |

| C-F (ipso) | ~158 (with J-coupling) |

| -CH₃ | ~20 |

Note: This table is for illustrative purposes only and is based on typical results for analogous compounds. It does not represent experimentally verified data for this compound.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. The MEP is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. dergipark.org.trtci-thaijo.org

Negative Regions (Red/Yellow): These areas have an excess of electrons and a negative electrostatic potential. They are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized on the nitrogen atom of the amino group due to its lone pair of electrons, and to a lesser extent, on the fluorine atom.

Positive Regions (Blue): These areas are electron-deficient and have a positive electrostatic potential. They are susceptible to nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive regions.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP surface helps in understanding non-covalent interactions, such as hydrogen bonding, and provides a qualitative prediction of where the molecule might interact with other reagents or biological receptors. colab.ws

Study of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netthaiscience.info

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons and a higher reactivity towards electrophiles. In this compound, the HOMO is likely to be distributed over the aniline (B41778) ring and the nitrogen atom.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons and a higher reactivity towards nucleophiles. The LUMO is expected to be localized primarily on the fluorophenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. tci-thaijo.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

These descriptors provide quantitative measures of the molecule's stability and reactivity. thaiscience.info

Illustrative Data: Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Illustrative Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

| Chemical Hardness (η) | 2.2 eV |

| Electronegativity (χ) | 3.0 eV |

Note: This table is for illustrative purposes only and is based on typical results for analogous compounds. It does not represent experimentally verified data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov

For this compound, an MD simulation could provide valuable information on:

Conformational Flexibility: The primary conformational freedom in this molecule is the rotation around the single bond connecting the two phenyl rings. MD simulations can explore the energy landscape of this rotation, revealing the most populated conformations and the energy barriers between them.

Solvent Effects: By including explicit solvent molecules (e.g., water, DMSO) in the simulation box, MD can model how the solvent influences the molecule's conformation and dynamics.

Intermolecular Interactions: MD simulations are well-suited to studying how the molecule interacts with other molecules, which is crucial for understanding its behavior in a condensed phase or in a biological environment.

MD simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of chemical systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models are instrumental in pre-clinical research for predicting the activity of new or untested compounds, thereby prioritizing synthesis and testing efforts. nih.govresearchgate.net

In the context of this compound and its derivatives, predictive QSAR models are developed to forecast their potential biological effects, such as anticancer or enzyme inhibitory activities, before extensive laboratory testing. The process begins with a dataset of structurally related aniline compounds for which a specific pre-clinical activity, like the half-maximal inhibitory concentration (IC50), has been experimentally measured. nih.gov

The development of these models employs various statistical and machine learning methods. Techniques such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to create linear models that are easy to interpret. nih.gov More advanced, non-linear methods include Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN), which can capture complex relationships between molecular features and biological outcomes. nih.govnih.gov

The goal is to generate a statistically robust model with high predictive power for new molecules. nih.gov For instance, a QSAR model for a series of aniline derivatives might be trained to predict their cytotoxicity against a specific cancer cell line. nih.gov Such a model could then be used to screen a virtual library of related structures, including this compound, to identify those with the highest predicted potency, guiding further investigation. nih.govnih.gov The performance and predictive accuracy of these models are rigorously evaluated using metrics like the coefficient of determination (R²), cross-validated R² (Q²), and external validation on a set of compounds not used in model training.

Table 1: Common Methodologies in Predictive QSAR Modeling

| Methodology | Description | Typical Application in Pre-clinical Studies | Reference |

| Partial Least Squares (PLS) | A statistical method that finds a linear relationship between predictors (descriptors) and response variables (activity). It is particularly useful when predictors are numerous and highly correlated. | Predicting anti-malarial or anticancer activity based on molecular descriptors. | nih.gov |

| Support Vector Machine (SVM) | A supervised machine learning algorithm used for classification and regression. It finds a hyperplane that best separates data points into different classes. | Classifying compounds as active or inactive against a biological target; predicting toxicity endpoints. | nih.gov |

| Artificial Neural Networks (ANN) | Computational models inspired by the structure of biological neural networks. They are capable of modeling highly complex and non-linear relationships. | Predicting bioactivity for diverse chemical structures where linear models may fail. | nih.govnih.gov |

| Deep Learning | A class of machine learning algorithms using multi-layered neural networks. They can automatically extract relevant features from complex data like molecular graphs. | Forecasting a wide range of adverse effects and toxicity endpoints from large-scale biological datasets. | researchgate.net |

A critical component of QSAR modeling is the calculation of molecular descriptors, which are numerical values that quantify the physicochemical and structural properties of a molecule. For this compound, these descriptors are key to understanding which features are most influential for its biological activity.

Physicochemical Descriptors:

Hydrophobicity (LogP): This descriptor measures the compound's partitioning between an octanol (B41247) and water phase, indicating its lipophilicity. Hydrophobicity is crucial for membrane permeability and can strongly influence how a compound interacts with the hydrophobic pockets of target proteins. nih.govlibretexts.org

Electronic Properties: The presence of the electron-withdrawing fluorine atom on the phenyl ring significantly impacts the electronic distribution of the molecule. Descriptors such as dipole moment and partial atomic charges are used to quantify these effects, which are vital for electrostatic interactions with biological targets.

Molecular Weight and Molar Refractivity: These descriptors relate to the size and polarizability of the molecule, influencing its fit within a receptor binding site and the potential for van der Waals interactions.

Structural (2D and 3D) Descriptors:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular branching, shape, and connectivity.

Geometrical (3D) Descriptors: These descriptors, such as molecular surface area and volume, are calculated from the 3D conformation of the molecule and are essential for understanding the steric requirements for binding to a target. nih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. researchgate.net This method provides mechanistic insights into pre-clinical biological activity by elucidating how a compound like this compound might interact with a biological target at the atomic level. nih.gov

Molecular docking simulations can be performed to position this compound into the binding sites of various biologically relevant macromolecules. Based on studies of structurally similar compounds, potential targets could include protein kinases (e.g., EGFR, VEGFR-2) and transporters (e.g., equilibrative nucleoside transporters, ENTs). polyu.edu.hknih.gov

The simulation predicts various possible binding poses and calculates a corresponding binding affinity or docking score for each. This score estimates the strength of the interaction, with lower energy values typically indicating a more stable and favorable binding interaction. researchgate.net For example, in docking studies of aniline-based kinase inhibitors, the aniline moiety often serves as a crucial scaffold that positions other functional groups to interact with key residues in the ATP-binding pocket of the enzyme. A study on an inhibitor containing a fluorophenyl group showed a binding energy of -5.23 kcal/mol, indicating a stable interaction with its target. researchgate.net Similarly, docking this compound would reveal its most likely binding orientation and provide a theoretical estimation of its affinity for a given target, helping to explain its mechanism of action and prioritize it for further biological evaluation.

Table 2: Potential Biological Targets and Predicted Interactions for Aniline Derivatives

| Biological Target | Role | Predicted Interaction Type | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Protein kinase involved in cell growth and proliferation; a target in cancer therapy. | Hydrogen bonding with key amino acid residues in the ATP-binding site; hydrophobic interactions. | nih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Protein kinase crucial for angiogenesis (new blood vessel formation); a target in cancer therapy. | Formation of hydrogen bonds and hydrophobic contacts within the kinase domain. | |

| Equilibrative Nucleoside Transporters (ENTs) | Membrane proteins that facilitate the transport of nucleosides across cell membranes. | The fluorophenyl moiety is essential for inhibitory effects, likely through interactions within the transporter channel. | polyu.edu.hk |

| MDM2 Protein | A negative regulator of the p53 tumor suppressor protein; a target for cancer therapy. | Docking studies show that inhibitor molecules can fit into the p53-binding pocket, disrupting the MDM2-p53 interaction. | nih.gov |

A detailed analysis of the docked poses of this compound allows for the characterization of the non-covalent interactions that stabilize the ligand-target complex. These interactions are fundamental to molecular recognition and binding affinity. nih.govcambridgemedchemconsulting.com

Hydrogen Bonding: The amine (-NH₂) group of the aniline core is a potent hydrogen bond donor, while the nitrogen atom itself can act as an acceptor. The fluorine atom on the phenyl ring can also act as a weak hydrogen bond acceptor. youtube.com In docking studies of related inhibitors, hydrogen bonds between the ligand and backbone atoms or specific amino acid side chains (e.g., with methionine or threonine in a kinase active site) are often critical for anchoring the molecule in the correct orientation.

Electrostatic and Aromatic Interactions: The electron-rich phenyl rings can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine within the binding site. The fluorine atom, being highly electronegative, creates a dipole moment that can engage in favorable electrostatic interactions with polar or charged residues in the target protein.

By examining these interactions, researchers can understand the structural basis for the compound's biological activity and selectivity, providing a rational foundation for designing more potent and specific derivatives. nih.gov

Pre Clinical Biological Activity and Mechanistic Investigations Strictly Excluding Clinical Data, Dosage/administration, Safety/adverse Effects

In Vitro Studies on Cellular and Subcellular Systems

Enzyme Inhibition Assays

Derivatives and structural analogs of 2-(2-Fluorophenyl)-4-methylaniline have been investigated for their ability to inhibit various enzymes.

One area of focus has been on autotaxin (ATX) , an enzyme responsible for producing lysophosphatidic acid (LPA). The ATX-LPA signaling pathway is implicated in various physiological and pathological processes, including cell proliferation and inflammation. nih.gov Inhibition of ATX is a therapeutic strategy being explored for conditions like idiopathic pulmonary fibrosis. nih.gov While direct studies on this compound are not detailed, the broader class of compounds is of significant interest. For instance, the discovery of potent ATX inhibitors like BI-2545, which shows single-digit nanomolar inhibition, highlights the potential of this class of molecules. nih.gov

Another area of investigation is the inhibition of Traf2- and Nck-interacting kinase (TNIK) . A series of compounds with a 4-phenyl-2-phenylaminopyridine scaffold, which shares structural similarities with the subject compound, have been identified as potent and selective inhibitors of TNIK. nih.gov However, these studies also revealed that inhibiting TNIK's kinase activity had minimal impact on Wnt/TCF4/β-catenin-driven transcription or the viability of Wnt-activated colorectal cancer cells. nih.gov This suggests that the kinase activity of TNIK might be less critical for Wnt signaling than its other functions. nih.gov

Table 1: Enzyme Inhibition by Analogs of this compound

| Compound Class/Analog | Target Enzyme | Effect | Reference |

| Phenylaminopyridine scaffold | Traf2- and Nck-interacting kinase (TNIK) | Potent and selective inhibition | nih.gov |

| BI-2545 | Autotaxin (ATX) | Single-digit nanomolar inhibition | nih.gov |

This table is for illustrative purposes and highlights the activity of structurally related compounds.

Receptor Binding and Functional Assays

The interaction of compounds structurally related to this compound has been studied in the context of receptor binding and function, particularly with nucleoside transporters and serotonin (B10506) receptors.

Equilibrative Nucleoside Transporters (ENTs): A novel inhibitor of ENTs, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which contains the 2-fluorophenyl moiety, has been identified. frontiersin.orgresearchgate.net ENTs are crucial for nucleoside transport, which is vital for nucleotide synthesis and the regulation of adenosine (B11128) signaling. frontiersin.orgresearchgate.net FPMINT was found to be a more selective inhibitor for ENT2 than for ENT1. frontiersin.orgresearchgate.netnih.gov Kinetic studies showed that FPMINT acts as an irreversible and non-competitive inhibitor of both ENT1 and ENT2 by reducing the maximum velocity (Vmax) of uridine (B1682114) transport without altering the Michaelis constant (Km). researchgate.netnih.gov Structure-activity relationship studies of FPMINT analogs revealed that the presence of a halogen substitute on the fluorophenyl moiety is essential for inhibitory activity against both ENT1 and ENT2. nih.gov

5-HT₂C Receptor Modulation: The 5-HT₂C receptor is a target for psychiatric disorders. nih.gov The 4-fluorophenyl group, a key feature of the subject compound, is present in ritanserin (B1680649), a selective 5-HT₂ receptor inverse agonist. nih.gov Structural studies of the 5-HT₂C receptor in complex with ritanserin have revealed that a 4-fluorophenyl group is encased in a deep binding pocket. nih.gov This interaction is believed to stabilize an inactive state of the receptor. nih.gov Furthermore, modulation of 5-HT₂C receptor activity has been shown to produce bidirectional changes in locomotor activity and mesolimbic dopamine (B1211576) release in mice. nih.govresearchgate.net

Table 2: Receptor Binding and Functional Activity of Analogs

| Compound/Analog | Target Receptor | Activity | Key Findings | Reference |

| FPMINT | Equilibrative Nucleoside Transporters (ENT1 and ENT2) | Irreversible, non-competitive inhibitor | More selective for ENT2 over ENT1; reduces Vmax of nucleoside transport. | frontiersin.orgresearchgate.netnih.govnih.gov |